molecular formula C12H16O4 B1429764 Methyl 3-(3,5-dimethoxyphenyl)propanoate CAS No. 886-51-1

Methyl 3-(3,5-dimethoxyphenyl)propanoate

Cat. No. B1429764
CAS RN: 886-51-1
M. Wt: 224.25 g/mol
InChI Key: ODWCJVBYGGXGSO-UHFFFAOYSA-N
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Description

“Methyl 3-(3,5-dimethoxyphenyl)propanoate” is a compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is also known by other names such as “Hydrocinnamic acid, 3,4-dimethoxy-, methyl ester” and "Propanoic acid, 3- (3,4-dimethoxyphenyl), methyl ester" .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-(3,5-dimethoxyphenyl)propanoate” were not found, a related compound “Methyl 3- (3’,4’-Dimethoxyphenyl)propanoate” has been synthesized using raw materials like 2,6-di-tert-butyl phenol and methyl acrylate under the catalytic effect of inorganic base sodium methanolate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3,5-dimethoxyphenyl)propanoate” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C12H16O4/c1-14-10-6-4-9 (8-11 (10)15-2)5-7-12 (13)16-3/h4,6,8H,5,7H2,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(3,5-dimethoxyphenyl)propanoate” is a solid compound with a melting point of 38-40°C . It is slightly soluble in acetone, chloroform, and ethyl acetate .

Scientific Research Applications

Synthesis and Chemical Analysis

Methyl 3-(3,5-dimethoxyphenyl)propanoate is involved in various synthetic processes. For instance, it is used in the synthesis of 3,5-Dimethoxyhomophthalic acid, a step that includes cyclization and oxidative decomposition processes. This compound has been evaluated for its biological activities, indicating its potential in bioactive compound synthesis (Qadeer, Nasim, & Fan, 2007). Another study involves the Grignard reaction with ethyl 3-(3,5-dimethoxyphenyl)-propionate, leading to the synthesis of 4,6-dimethoxy-3,3-dimethylindane, demonstrating its utility in complex organic syntheses (Kasturi, Abraham, & Prasad, 1974).

Biological Evaluation

The compound has been used in the synthesis of natural esters and their analogues, which are then subjected to cytotoxicity screenings on various human tumor cell lines. This indicates its application in the development of potential anticancer agents (Hu et al., 2005).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, it has been used in the synthesis of compounds with anticonvulsant and antinociceptive activity. This underscores its role in the development of new medications for neurological conditions (Kamiński et al., 2016).

Agricultural Applications

In agriculture, derivatives of this compound have been studied for their physiological effects on plants, particularly as selective herbicides, illustrating its potential application in crop management (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Safety And Hazards

While specific safety and hazard information for “Methyl 3-(3,5-dimethoxyphenyl)propanoate” was not found, it is generally recommended to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 3-(3,5-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-6-9(4-5-12(13)16-3)7-11(8-10)15-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWCJVBYGGXGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287807
Record name Methyl 3,5-dimethoxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxyphenyl)propionic acid methyl ester

CAS RN

886-51-1
Record name Methyl 3,5-dimethoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dimethoxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CR Unelius, B Bohman… - Journal of agricultural and …, 2018 - ACS Publications
This study concludes an extensive investigation of antifeedants for the pine weevil, Hylobius abietis (Coleoptera: Curculionidae), an economically important pest of planted conifer …
Number of citations: 5 pubs.acs.org
K Sunnerheim, A Nordqvist, G Nordlander… - Journal of agricultural …, 2007 - ACS Publications
Antifeedant activity of mainly phenylpropanoic, cinnamic, and benzoic acids esters was tested on the pine weevil, Hylobius abietis (L.). Of 105 compounds screened for activity, 9 …
Number of citations: 25 pubs.acs.org

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